molecular formula C38H58O8 B1246080 Tsugarioside C

Tsugarioside C

Cat. No. B1246080
M. Wt: 642.9 g/mol
InChI Key: RJBCIJBIKBHZMX-MGAAYXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsugarioside C is a triterpenoid saponin that is (23Z)-24-methyllanosta-8,23,25-trien-21-oic acid substituted by an acetyloxy group at position 3 and a beta-D-xylopyranosyl residue at position 21 via a glycosidic linkage. It has been isolated from the fruit bodied of Ganoderma tsugae and exhibits cytotoxic activity against several different cancer cell lines. It has a role as an antineoplastic agent and a fungal metabolite. It is a triterpenoid saponin, an acetate ester and a monosaccharide derivative. It derives from a hydride of a lanostane.

Scientific Research Applications

  • Tsugarioside C Isolation and Structural Analysis

    • This compound, along with other compounds, was isolated from Ganoderma tsugae, a fungus. Its structure was determined using spectral and chemical methods. This study primarily focused on the cytotoxic activity of these compounds against cancer cell lines (H. Su et al., 2000).
  • Potential Therapeutic Applications

    • Although the specific studies on this compound's therapeutic applications are limited, research on Ganoderma tsugae, from which it is derived, suggests potential anti-inflammatory effects. For example, Ganoderma tsugae products were found to alleviate bronchoalveolar inflammation in a mouse model, suggesting potential applications in treating allergic asthma (Jin-Yuarn Lin et al., 2006).
  • Environmental and Ecological Research

    • While not directly related to this compound, studies involving the ecosystem where Ganoderma tsugae grows, like the analysis of soil organic matter in subalpine forest and grassland ecosystems, provide context for understanding the natural habitat and ecological conditions that may influence its properties and applications (Yo-Jin Shiau et al., 2017).
  • Forest Management and Carbon Dynamics

    • Research on forests dominated by species like Tsuga, the genus to which Ganoderma tsugae is associated, contributes to understanding forest management practices and their impact on carbon dynamics. Such knowledge can indirectly support the conservation of habitats where this compound-producing fungi might be found (M. Harmon et al., 2009).

properties

Molecular Formula

C38H58O8

Molecular Weight

642.9 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] (2R,4Z)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylhepta-4,6-dienoate

InChI

InChI=1S/C38H58O8/c1-21(2)22(3)10-11-24(33(43)46-34-32(42)31(41)28(40)20-44-34)25-14-18-38(9)27-12-13-29-35(5,6)30(45-23(4)39)16-17-36(29,7)26(27)15-19-37(25,38)8/h10,24-25,28-32,34,40-42H,1,11-20H2,2-9H3/b22-10-/t24-,25-,28-,29+,30-,31+,32-,34+,36-,37-,38+/m1/s1

InChI Key

RJBCIJBIKBHZMX-MGAAYXLPSA-N

Isomeric SMILES

CC(=C)/C(=C\C[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)/C

Canonical SMILES

CC(=C)C(=CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)OC5C(C(C(CO5)O)O)O)C

synonyms

3-acetoxy-24-methyllanosta-8,23,25-trien-21-oic acid ester xyloside
tsugarioside C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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